molecular formula C21H17F2NO B287107 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

货号 B287107
分子量: 337.4 g/mol
InChI 键: CKNVLHCMOQRGLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, as well as reduce the levels of cytokines and chemokines that promote tumor growth and survival. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes for the infiltration of tumor cells into lymphoid tissues.

实验室实验的优点和局限性

One of the main advantages of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its relatively short half-life in vivo, which may require frequent dosing or formulation with a sustained-release technology.

未来方向

There are several potential future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to achieve synergistic effects and overcome resistance mechanisms. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation and proliferation. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize treatment and optimize patient selection.

合成方法

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide involves several steps, starting from commercially available starting materials. The key step is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro[1,1'-biphenyl]-4-boronic acid and 3-fluoroaniline, followed by the introduction of a propanamide moiety through a reductive amination reaction. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity and downstream signaling pathways. In vitro studies have demonstrated that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide induces apoptosis and inhibits proliferation of CLL and MCL cells, as well as other B-cell lymphomas. In vivo studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has significant antitumor activity in xenograft models of CLL and MCL, with minimal toxicity.

属性

产品名称

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

分子式

C21H17F2NO

分子量

337.4 g/mol

IUPAC 名称

N-(3-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-9-5-8-17(22)13-18)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)

InChI 键

CKNVLHCMOQRGLQ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

规范 SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。